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molecular formula C8H17NO5S B1603108 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate CAS No. 96628-67-0

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate

Cat. No. B1603108
M. Wt: 239.29 g/mol
InChI Key: QQDCXQURAAVVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538120B2

Procedure details

Added N-hydroxyphthalimide (1.12 g, 6.87 mmol) and triethylamine (0.96 mL, 6.87 mmol) to a solution of methanesulfonic acid 2-tert-butoxycarbonylaminoethyl ester (1.37 g, 5.73 mmol) in DMF (20 mL). The solution was heated to 50° C. for 16 hours after which time it was cooled to room temperature. The solution was diluted with ethyl acetate, washed with water (2×), saturated K2CO3, dried over Na2SO4 and concentrated to an orange solid (747 mg, 43%) which was taken on without purification.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].C(N(CC)CC)C.[C:20]([O:24][C:25]([NH:27][CH2:28][CH2:29]OS(C)(=O)=O)=[O:26])([CH3:23])([CH3:22])[CH3:21]>CN(C=O)C.C(OCC)(=O)C>[C:20]([O:24][C:25](=[O:26])[NH:27][CH2:28][CH2:29][O:1][N:2]1[C:3](=[O:12])[C:4]2[C:5](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]1=[O:7])([CH3:23])([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
0.96 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.37 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCOS(=O)(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
WASH
Type
WASH
Details
washed with water (2×), saturated K2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange solid (747 mg, 43%) which
CUSTOM
Type
CUSTOM
Details
was taken on without purification

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(NCCON1C(C2=CC=CC=C2C1=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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